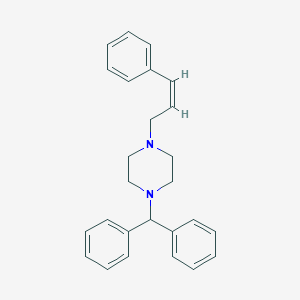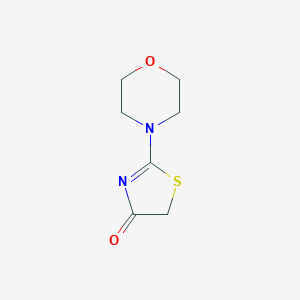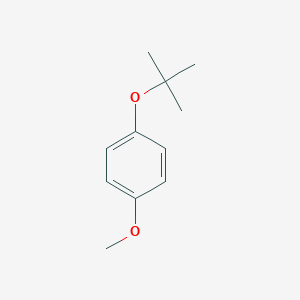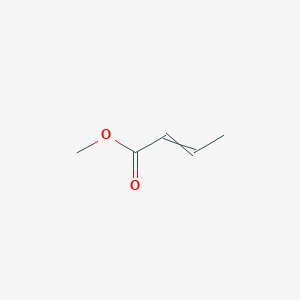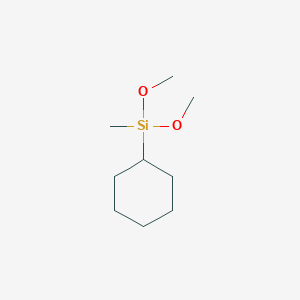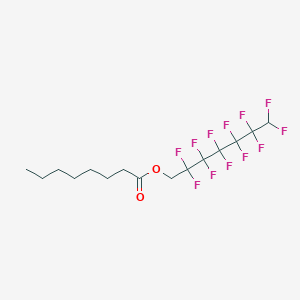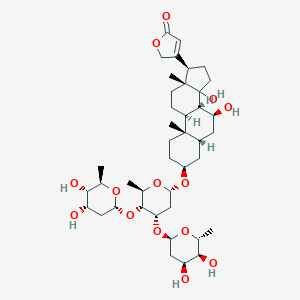
7-Hydroxydigitoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxydigitoxin is a cardiac glycoside that is extracted from the leaves of the Digitalis purpurea plant. This compound has been widely studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. In
Mécanisme D'action
The mechanism of action of 7-Hydroxydigitoxin involves the inhibition of the Na+/K+ ATPase pump. This pump is responsible for maintaining the electrochemical gradient across the cell membrane by pumping out sodium ions and pumping in potassium ions. The inhibition of this pump by 7-Hydroxydigitoxin leads to an increase in intracellular sodium levels and a decrease in intracellular potassium levels. This, in turn, leads to an increase in intracellular calcium levels, which results in an increase in cardiac contractility.
Effets Biochimiques Et Physiologiques
In addition to its positive inotropic effect, 7-Hydroxydigitoxin has been shown to have several other biochemical and physiological effects. These include an increase in heart rate, a decrease in peripheral resistance, and an increase in cardiac output. 7-Hydroxydigitoxin has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Hydroxydigitoxin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design and interpret experiments. However, one limitation of using 7-Hydroxydigitoxin is that it is a highly toxic compound and must be handled with care. Additionally, the use of 7-Hydroxydigitoxin in lab experiments may not accurately reflect its effects in vivo, as the concentration used in vitro may not be achievable in vivo.
Orientations Futures
There are several future directions for the study of 7-Hydroxydigitoxin. One direction is the development of novel derivatives of 7-Hydroxydigitoxin with improved pharmacological properties. Another direction is the investigation of the anti-inflammatory and anti-fibrotic effects of 7-Hydroxydigitoxin in the treatment of heart failure. Additionally, the use of 7-Hydroxydigitoxin in combination with other drugs, such as beta-blockers, may have synergistic effects in the treatment of heart failure.
Méthodes De Synthèse
The synthesis of 7-Hydroxydigitoxin involves the extraction of the compound from the leaves of the Digitalis purpurea plant. The leaves are dried and then ground into a fine powder. The powder is then extracted with a solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques to obtain pure 7-Hydroxydigitoxin.
Applications De Recherche Scientifique
7-Hydroxydigitoxin has been extensively studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. Several studies have shown that 7-Hydroxydigitoxin has a positive inotropic effect, which means that it increases the force of contraction of the heart. This effect is due to the inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and subsequently, an increase in cardiac contractility.
Propriétés
Numéro CAS |
18810-27-0 |
|---|---|
Nom du produit |
7-Hydroxydigitoxin |
Formule moléculaire |
C41H64O14 |
Poids moléculaire |
780.9 g/mol |
Nom IUPAC |
3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1 |
Clé InChI |
DQJAXSGRHYCYTQ-KQMLXJBFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Synonymes |
7 beta-hydroxydigitoxin 7-hydroxydigitoxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



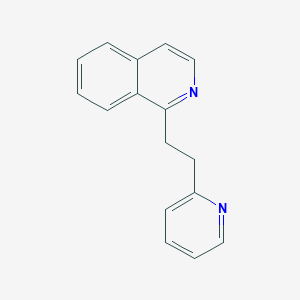

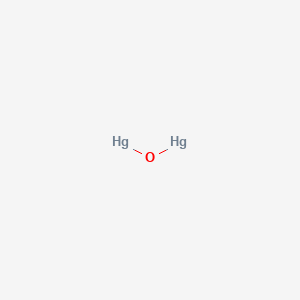
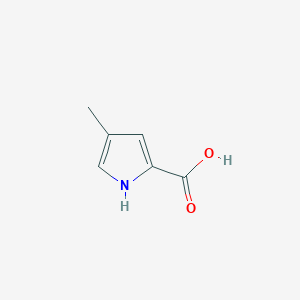
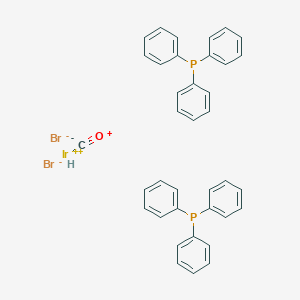
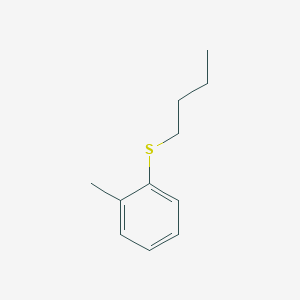
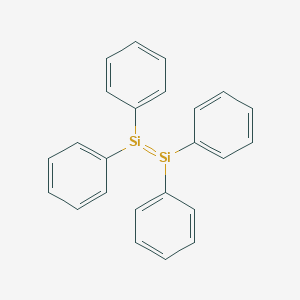
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
